METHYL 2-(2,2-DIPHENYLACETAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE
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Overview
Description
METHYL 2-(2,2-DIPHENYLACETAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE is a complex organic compound that features an indole ring, a diphenylacetamido group, and a propanoate ester. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2,2-DIPHENYLACETAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Attachment of the Diphenylacetamido Group: This step might involve the reaction of the indole derivative with diphenylacetyl chloride in the presence of a base.
Esterification: The final step could involve the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce alcohols.
Scientific Research Applications
METHYL 2-(2,2-DIPHENYLACETAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with indole rings can interact with various enzymes and receptors in the body, potentially inhibiting or activating them. The diphenylacetamido group might enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole ring.
Diphenhydramine: An antihistamine with a diphenylmethyl group.
Uniqueness
METHYL 2-(2,2-DIPHENYLACETAMIDO)-3-(1H-INDOL-3-YL)PROPANOATE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[(2,2-diphenylacetyl)amino]-3-(1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-31-26(30)23(16-20-17-27-22-15-9-8-14-21(20)22)28-25(29)24(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,17,23-24,27H,16H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYMGWMJULKLPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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